N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)ethanediamide
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Overview
Description
N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide is a synthetic organic compound that features both hydroxyethyl and pyridinylmethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of ethanediamide with 2-hydroxyethyl and pyridin-4-ylmethyl groups under controlled conditions. The reaction may proceed through a series of steps including nucleophilic substitution and amide bond formation. Common reagents used in the synthesis include:
- Ethanediamide
- 2-Hydroxyethyl chloride
- Pyridin-4-ylmethyl chloride
- Base (e.g., sodium hydroxide or potassium carbonate)
- Solvent (e.g., ethanol or methanol)
Industrial Production Methods
Industrial production of N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinylmethyl group can be reduced to form a piperidinylmethyl group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
- Oxidation of the hydroxyethyl group forms N-(2-oxoethyl)-N’-(pyridin-4-ylmethyl)ethanediamide.
- Reduction of the pyridinylmethyl group forms N-(2-hydroxyethyl)-N’-(piperidin-4-ylmethyl)ethanediamide.
- Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and pyridinylmethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide can be compared with other similar compounds such as:
- N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide
- N-(2-hydroxyethyl)-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(2-hydroxyethyl)-N’-(piperidin-4-ylmethyl)ethanediamide
These compounds share similar structural features but differ in the position of the pyridinyl group or the presence of a piperidinyl group. The unique combination of functional groups in N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-1-3-11-4-2-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16) |
InChI Key |
LSQXQOZAEQGLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NCCO |
Origin of Product |
United States |
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